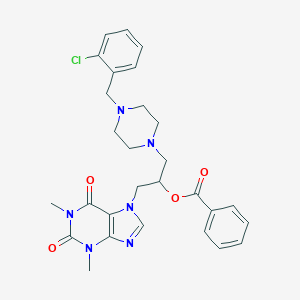
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline, also known as BCPP, is a synthetic compound that belongs to the xanthine family of drugs. It is a potent inhibitor of phosphodiesterase enzyme and has been extensively studied for its potential therapeutic applications.
作用機序
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline acts by inhibiting the phosphodiesterase enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation, vasodilation, and bronchodilation.
生化学的および生理学的効果
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is its high potency and selectivity for the phosphodiesterase enzyme. It is also relatively easy to synthesize and purify. However, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for the research on 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have neuroprotective properties and may be able to prevent the death of neurons in these disorders. Another potential application is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been shown to have vasodilatory properties and may be able to reduce the pulmonary vascular resistance in this condition.
Conclusion:
In conclusion, 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts by inhibiting the phosphodiesterase enzyme, which results in smooth muscle relaxation, vasodilation, and bronchodilation. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has various biochemical and physiological effects and has been shown to have potential applications in various fields of medicine. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be synthesized by using the reaction between theophylline and 4-(o-chlorobenzyl)piperazine in the presence of benzoyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline can be determined by using high-performance liquid chromatography (HPLC).
科学的研究の応用
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-asthmatic, and bronchodilator properties. 7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline has also been studied for its potential use in the treatment of depression, anxiety, and cognitive impairment.
特性
CAS番号 |
19977-11-8 |
|---|---|
製品名 |
7-(2-Benzoyloxy-3-(4-(o-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
分子式 |
C28H31ClN6O4 |
分子量 |
551 g/mol |
IUPAC名 |
[1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-22(39-27(37)20-8-4-3-5-9-20)17-34-14-12-33(13-15-34)16-21-10-6-7-11-23(21)29/h3-11,19,22H,12-18H2,1-2H3 |
InChIキー |
LKSQOKWKUSLPLT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



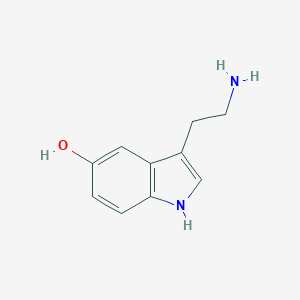
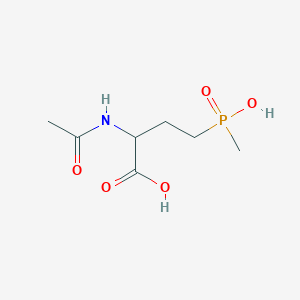
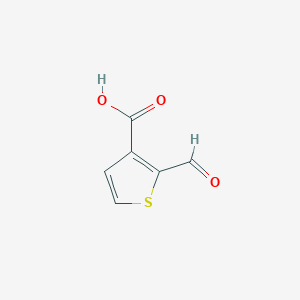
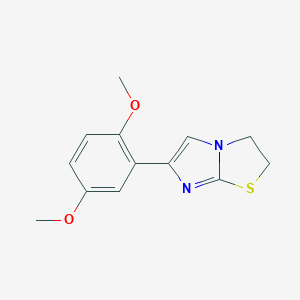
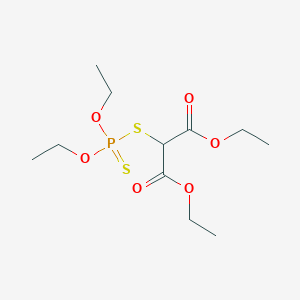
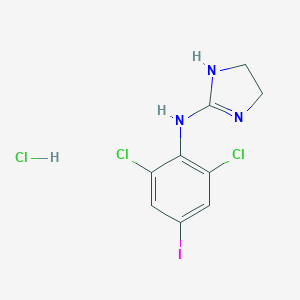
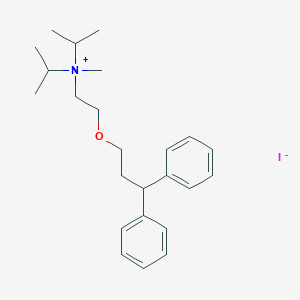

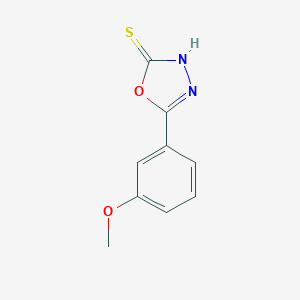
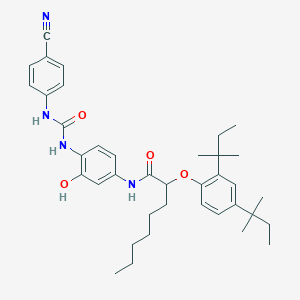



![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)